molecular formula C17H27NO2 B1349254 N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine CAS No. 673446-42-9

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine

Cat. No.: B1349254
CAS No.: 673446-42-9
M. Wt: 277.4 g/mol
InChI Key: ANNGMXZTYYGLKK-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique chemical structure, which includes an ethoxy and methoxy group attached to a benzyl ring, linked to a cycloheptanamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)cyclooctanamine
  • N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine

Uniqueness

N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is unique due to its specific cycloheptanamine moiety, which may confer distinct biological and chemical properties compared to its cyclooctanamine and cyclopentanamine analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNGMXZTYYGLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362760
Record name N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673446-42-9
Record name N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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